![molecular formula C16H13N3O2S B2434522 [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid CAS No. 54559-45-4](/img/structure/B2434522.png)
[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
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Overview
Description
“[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid” is a derivative of 1,2,4-triazole . The chemistry of 1,2,4-triazoles and their substituted and fused derivatives has received considerable attention in the last decades due to their economic importance, including as compounds with biological activity . This pharmacological potential has already been valued in some drugs that contain the 1,2,4-triazole scaffold, such as Fluconazole, Alprazolam, and many more .
Synthesis Analysis
The synthesis of this compound was carried out in two steps . In the first step, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol was S-alkylated using a halogenated acetal and cesium carbonate . In the second step, several acetal deprotection procedures were tested, and the aldehyde obtained was isolated as a bisulfite adduct .
Molecular Structure Analysis
The structures of the new compounds were characterized by FT-IR, 1D, and 2D NMR spectroscopic methods .
Chemical Reactions Analysis
Several methods are available for the synthesis of 1,2,4-triazole thiols. Some of them involve carboxylic acid chloride reactions with thiosemicarbazide (or a substituted derivative) followed by thermal cyclization of the obtained intermediary . 1,2,4-Triazole thiols can be further functionalized by S-alkylation using different reagents .
Scientific Research Applications
- Complexes derived from [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid have shown excellent photocatalytic capability in the degradation of organic dyes, such as methylene blue (MB) and malachite green (MV) . These materials could find applications in wastewater treatment and environmental remediation.
- Researchers have designed and synthesized novel 1,2,4-triazole derivatives containing [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid motifs. These derivatives were evaluated for their anticancer activity . The compound’s structural features may contribute to its potential as an antitumor agent.
- [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid derivatives containing biologically important functional groups have been explored. Notably, the aldehyde form (isolated as a bisulfite adduct) has been synthesized . This methodology could serve as a valuable tool for future biological studies.
- Coordination polymers based on [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid have been investigated. These complexes exhibit selective adsorption properties for sulfate-containing dyes through Lewis acid–base interactions . Such materials could have applications in dye removal and separation processes.
- Researchers have explored various methods for functionalizing [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, including S-alkylation . These modifications allow tailoring the compound’s properties for specific applications.
Photocatalysis and Dye Degradation
Anticancer Potential
Biological Applications
Coordination Polymers
Functionalization and Modification
Future Directions
The future directions for “[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid” could involve further exploration of its biological activities and potential applications in medicinal chemistry . The developments in the medicinal chemistry of 1,2,4-triazoles are constantly reviewed, at a rate of several reviews per year .
Mechanism of Action
Target of Action
The primary targets of [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid are currently unknown. The compound is a derivative of 1,2,4-triazole, which is known to have a wide range of biological activities, including antianxiety, antimicrobial, antimycotic, anticancer, diuretic, antifungal, and many more . .
Mode of Action
It is synthesized from 4,5-diphenyl-4h-1,2,4-triazole-3-thiol, which is s-alkylated using a halogenated acetal and cesium carbonate
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazoles, it is likely that this compound could affect multiple pathways
Result of Action
Given the wide range of biological activities associated with 1,2,4-triazoles, this compound could potentially have diverse effects at the molecular and cellular level
properties
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-14(21)11-22-16-18-17-15(12-7-3-1-4-8-12)19(16)13-9-5-2-6-10-13/h1-10H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUOMUDSGDOION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid |
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